molecular formula C17H20N2O4 B2807573 ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 1164457-83-3

ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2807573
CAS No.: 1164457-83-3
M. Wt: 316.357
InChI Key: DTNQNOCELQQYTK-QPJJXVBHSA-N
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Description

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, a methoxystyryl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxystyryl Group: The methoxystyryl group can be introduced via a Heck reaction, where a suitable aryl halide (such as 4-methoxyphenyl iodide) is coupled with a vinyl derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The methoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate: Similar structure with a propanoate group instead of an acetate group.

    Isatin Derivatives: Compounds with a similar methoxystyryl group but different core structures.

    Indole Derivatives: Compounds with a similar aromatic ring system but different functional groups.

Uniqueness

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is unique due to its specific combination of a pyridazinone ring, methoxystyryl group, and ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-7,9-10H,3,8,11-12H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNQNOCELQQYTK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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